

# Seviteronel treatment duration and cycle length

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Seviteronel

CAS No.: 1610537-15-9

Cat. No.: S548885

Get Quote

## Seviteronel Dosing Regimens and Cycle Length

| Patient Population              | Recommended Phase 2 Dose | Cycle Length             | Dosing Schedule  | Key Clinical Endpoints for Duration                                                            | Citation |
|---------------------------------|--------------------------|--------------------------|------------------|------------------------------------------------------------------------------------------------|----------|
| Women with advanced ER+ or TNBC | 450 mg Once Daily (QD)   | 28-day continuous cycles | Oral, once daily | <b>CBR16</b> (Clinical Benefit Rate at 16 weeks) for TNBC; <b>CBR24</b> (at 24 weeks) for ER+  | [1]      |
| Men with advanced CRPC          | 600 mg Once Daily (QD)   | 28-day continuous cycles | Oral, once daily | Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent | [2]      |

| Patient Population                 | Dose Tested        | Median Treatment Duration   | Reason for Treatment Cessation                        | Citation |
|------------------------------------|--------------------|-----------------------------|-------------------------------------------------------|----------|
| Men with mCRPC (post-Enzalutamide) | 600 mg & 750 mg QD | 2.1 months (Range: 0.5-5.6) | Limited tolerability and lack of significant clinical | [3]      |

| Patient Population | Dose Tested | Median Treatment Duration | Reason for Treatment Cessation | Citation |
|--------------------|-------------|---------------------------|--------------------------------|----------|
|                    |             |                           | response                       |          |

## Experimental Protocol and Methodology

The dosing regimens were established in phase 1 and 2 clinical trials. Here is a summary of the core methodology from these studies [1] [3]:

- **Study Design:** The trials were open-label studies in patients with documented locally advanced or metastatic disease.
- **Dosing: Seviteronel** was administered orally in 28-day continuous dosing cycles.
- **Dose Determination:** The 450 mg QD dose for women and 600 mg QD for men were established as the Recommended Phase 2 Doses (RP2D) after dose-escalation phases identified dose-limiting toxicities (DLTs) at higher doses (750 mg QD).
- **Treatment Duration:** Patients remained on treatment until they were no longer receiving clinical benefit, experienced an adverse event that precluded further participation, or withdrew consent. Clinical benefit was assessed using standard oncology response criteria (e.g., RECIST 1.1).
- **Concomitant Medication:** In later studies, **seviteronel** was co-administered with **0.5 mg of dexamethasone once daily** to improve tolerability [2].

## Clinical Trial Workflow

The following diagram illustrates the dose-determination and treatment workflow from the key clinical trials.



Treatment Discontinuation

Click to download full resolution via product page

### Dose Escalation and Treatment Workflow

## Key Considerations for Researchers

- **Sex-Based Dosing:** The established RP2D differs by patient sex (450 mg for women, 600 mg for men), a decision informed by population pharmacokinetic analyses that identified body weight and sex as significant covariates on drug clearance [2].
- **Tolerability Challenges:** Clinical trials, particularly in men with prostate cancer, reported **limited tolerability** at higher doses (600 mg and 750 mg QD), with neurological adverse events being a concern. This underscores the importance of the established RP2D and the potential need for supportive care [1] [3].
- **Dexamethasone Coadministration:** Subsequent studies included daily low-dose dexamethasone to improve the safety and tolerability profile of **seviteronel** without requiring a dose reduction [2].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase ... [pmc.ncbi.nlm.nih.gov]
2. A population pharmacokinetic analysis of the oral CYP17 ... [pmc.ncbi.nlm.nih.gov]
3. Phase 2 Study of Seviteronel (INO-464) in Patients With ... [sciencedirect.com]

To cite this document: Smolecule. [Seviteronel treatment duration and cycle length]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548885#seviteronel-treatment-duration-and-cycle-length>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)